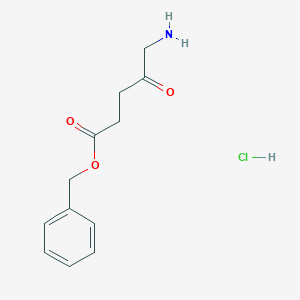

5-Aminolevulinic acid benzyl ester hydrochloride

描述

苄基-ALA(盐酸盐),也称为5-氨基乙酰丙酸苄酯盐酸盐,是一种主要用于光动力治疗和光诊断的化合物。它是5-氨基乙酰丙酸的衍生物,5-氨基乙酰丙酸是血红蛋白生物合成的前体。 苄酯修饰增强了化合物的亲脂性,提高了其细胞摄取和稳定性 .

准备方法

合成路线和反应条件: 苄基-ALA(盐酸盐)的合成通常涉及5-氨基乙酰丙酸与苄醇的酯化反应,然后转化为其盐酸盐。反应条件通常包括使用脱水剂,如二环己基碳二亚胺 (DCC) 和催化剂,如4-二甲氨基吡啶 (DMAP),以促进酯化过程。 最终产物通过结晶或色谱法进行纯化 .

工业生产方法: 在工业环境中,苄基-ALA(盐酸盐)的生产可以通过使用连续流反应器来放大,以确保一致的质量和产量。 该过程涉及相同的酯化反应,但针对大规模生产进行了优化,包括使用自动化系统来精确控制反应参数 .

化学反应分析

反应类型: 苄基-ALA(盐酸盐)会发生各种化学反应,包括:

氧化: 它可以被氧化形成苯甲醛和其他氧化产物。

还原: 该化合物可以被还原为其相应的醇。

取代: 它可以进行亲核取代反应,特别是在酯基上.

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。

还原: 使用如氢化铝锂 (LiAlH₄) 等还原剂。

主要产物:

氧化: 苯甲醛和苯甲酸。

还原: 苄醇。

取代: 各种取代的苄基衍生物.

科学研究应用

Scientific Research Applications

-

Photodynamic Therapy (PDT)

- Mechanism : Benzyl-ALA is utilized as a photosensitizer in PDT. Upon administration and subsequent light activation, it generates reactive oxygen species (ROS) that induce cytotoxic effects in targeted cells, particularly cancer cells .

- Clinical Use : It has been effectively used for treating various cancers, including skin cancers and brain tumors. Studies indicate that PDT with Benzyl-ALA leads to significant tumor reduction and improved patient outcomes .

-

Photodiagnosis

- Application : Benzyl-ALA is employed in imaging techniques to detect malignant tissues. Its ability to preferentially accumulate in tumor cells allows for enhanced visualization during surgical procedures .

- Case Study : A study demonstrated that the application of Benzyl-ALA during fluorescence-guided surgery significantly improved the identification of residual tumor cells compared to traditional methods .

-

Biochemical Research

- Cellular Studies : Researchers utilize Benzyl-ALA to study cellular uptake mechanisms and metabolic pathways involving porphyrins. Its properties allow for investigations into how modifications affect drug delivery and efficacy .

- Comparative Studies : Comparative analyses with other ALA derivatives reveal that Benzyl-ALA exhibits superior pharmacokinetic properties, making it a valuable tool in both laboratory and clinical settings .

Comparison of ALA Derivatives

| Compound | Lipophilicity | Cellular Uptake | Application Area |

|---|---|---|---|

| 5-Aminolevulinic Acid (5-ALA) | Low | Moderate | General photodynamic therapy |

| 5-Aminolevulinic Acid Methyl Ester | Moderate | High | Photodynamic therapy |

| This compound | High | Very High | Photodynamic therapy, photodiagnosis |

Clinical Outcomes from PDT using Benzyl-ALA

Case Studies

- Treatment of Skin Cancer

- Brain Tumor Surgery

- Bladder Cancer Diagnosis

作用机制

苄基-ALA(盐酸盐)的作用机制涉及它在细胞内转化为原卟啉IX。这种转化是由血红蛋白生物合成途径促进的。原卟啉IX是一种光敏剂,在暴露于光线下时会产生活性氧 (ROS),从而诱导细胞损伤和凋亡。 该化合物靶向细胞线粒体和其他细胞器,破坏其功能并导致细胞死亡 .

类似化合物:

5-氨基乙酰丙酸 (ALA): 母体化合物,亲脂性较低,与苄酯衍生物相比,细胞摄取率较低。

甲基-ALA: ALA 的另一种酯化形式,在光动力治疗中也类似地使用,但具有不同的药代动力学特性。

乙基-ALA: 与甲基-ALA 类似,细胞摄取和稳定性有所不同.

独特性: 苄基-ALA(盐酸盐)的独特性在于其增强的亲脂性和稳定性,这提高了其在光动力治疗和光诊断中的疗效。 它能够诱导细胞中更高水平的原卟啉IX积累,使其与其他 ALA 衍生物相比成为更有效的光敏剂 .

相似化合物的比较

5-Aminolevulinic Acid (ALA): The parent compound, less lipophilic and has lower cellular uptake compared to its benzyl ester derivative.

Methyl-ALA: Another esterified form of ALA, used similarly in photodynamic therapy but with different pharmacokinetic properties.

Ethyl-ALA: Similar to Methyl-ALA, with variations in cellular uptake and stability.

Uniqueness: Benzyl-ALA (hydrochloride) is unique due to its enhanced lipophilicity and stability, which improve its efficacy in photodynamic therapy and photodiagnosis. Its ability to induce higher levels of protoporphyrin IX accumulation in cells makes it a more effective photosensitizer compared to other ALA derivatives .

生物活性

5-Aminolevulinic acid benzyl ester hydrochloride (5-ALA-BE) is an ester derivative of 5-aminolevulinic acid (5-ALA), a naturally occurring amino acid that plays a crucial role in the biosynthesis of heme and chlorophyll. This compound has garnered attention for its diverse biological activities, particularly in the fields of photodynamic therapy (PDT), cancer treatment, and as a diagnostic agent. This article will explore the biological activity of 5-ALA-BE, supported by research findings, case studies, and data tables.

5-ALA-BE is characterized by its ability to penetrate biological membranes more effectively than its parent compound, 5-ALA. This enhanced permeability is attributed to the benzyl ester modification, which facilitates its uptake into cells. Once inside the cell, 5-ALA-BE is converted to protoporphyrin IX (PPIX), a potent photosensitizer that accumulates in cancerous tissues. Upon exposure to light, PPIX generates reactive oxygen species (ROS), leading to cell death through apoptosis or necrosis.

Table 1: Comparison of Biological Activity Between 5-ALA and Its Esters

| Compound | Mechanism of Action | Effective Concentration | Application Area |

|---|---|---|---|

| 5-Aminolevulinic Acid | Induces PPIX synthesis | Varies by application | PDT for various cancers |

| 5-Aminolevulinic Acid Benzyl Ester | Enhanced membrane permeability; induces PPIX synthesis | Lower than 5-ALA | PDT, diagnostics for tumors |

| 5-Aminolevulinic Acid Hexyl Ester | Similar to benzyl ester; better tissue selectivity | Varies | Bladder cancer diagnostics |

Antitumor Effects

Research has demonstrated that 5-ALA-BE exhibits significant antitumor activity across various cancer types. A study showed that topical application of 5-ALA esters resulted in lower porphyrin levels in tumors compared to equimolar doses of 5-ALA, suggesting improved targeting and reduced systemic toxicity . Additionally, in vivo studies indicated that when combined with visible light exposure, 5-ALA-BE effectively reduced tumor viability in mouse models bearing subcutaneous tumors .

Photodynamic Therapy (PDT)

5-ALA-BE is primarily utilized in photodynamic therapy due to its ability to generate ROS upon light activation. In clinical settings, it has been used for treating skin cancers and precancerous lesions. A clinical trial involving patients with superficial basal cell carcinoma reported high response rates when treated with PDT using 5-ALA-BE. The efficacy of this treatment is enhanced by the selective accumulation of PPIX in malignant tissues.

Diagnostic Applications

The compound has also been evaluated for its potential as a diagnostic agent. Its ability to induce fluorescence in tumor tissues allows for real-time visualization during surgical procedures. For instance, studies have shown that gliomas exhibit strong fluorescence under blue light after administration of 5-ALA-BE, aiding surgeons in tumor resection . This property has been particularly beneficial in neurosurgery.

Case Study: Bladder Cancer Diagnosis

A clinical application of 5-ALA-BE involved diagnosing bladder carcinoma. In this study, patients received intravesical administration of the compound prior to cystoscopy. The results indicated that lesions fluoresced brightly under blue light, allowing for improved detection rates compared to traditional methods .

Case Study: Skin Cancer Treatment

In another case study focusing on superficial skin cancers, patients treated with PDT using 5-ALA-BE showed significant tumor reduction after a series of light treatments. Follow-up assessments indicated sustained remission in a majority of cases, highlighting the compound's therapeutic potential .

属性

IUPAC Name |

benzyl 5-amino-4-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c13-8-11(14)6-7-12(15)16-9-10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMCTRQKEALPCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90623924 | |

| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163271-32-7 | |

| Record name | Benzyl 5-amino-4-oxopentanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90623924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。